

## pharmacokinetics of intravenous alatrofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Alatrofloxacin |           |
| Cat. No.:            | B117182        | Get Quote |

An In-depth Technical Guide to the Pharmacokinetics of Intravenous Alatrofloxacin

Disclaimer: **Alatrofloxacin** and its active form, trovafloxacin, were withdrawn from the market in 2006 due to the risk of severe, unpredictable, and sometimes fatal hepatotoxicity[1]. This document is intended for research and informational purposes only and does not constitute medical advice.

### Introduction

Alatrofloxacin is the L-alanyl-L-alanine prodrug of trovafloxacin, a synthetic fluoronaphthyridone antibiotic[2][3]. It was developed for intravenous administration to circumvent the poor aqueous solubility of trovafloxacin[2][4]. Following intravenous infusion, alatrofloxacin is rapidly and extensively hydrolyzed in the bloodstream by plasma esterases to yield the active moiety, trovafloxacin[2][3][5][4]. Trovafloxacin exhibits a broad spectrum of activity against a variety of Gram-positive, Gram-negative, and anaerobic bacteria[6]. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication[7][8].

This guide provides a detailed overview of the pharmacokinetics of **alatrofloxacin** following intravenous administration, focusing on its conversion to trovafloxacin and the subsequent disposition of the active drug.

## Pharmacokinetic Profile of Trovafloxacin after Intravenous Alatrofloxacin Administration



### **Conversion of Alatrofloxacin to Trovafloxacin**

**Alatrofloxacin** is designed for rapid in-vivo conversion. Following a one-hour intravenous infusion, plasma concentrations of the prodrug, **alatrofloxacin**, fall below quantifiable levels within 5 to 10 minutes of completing the infusion[3][5]. This indicates a swift and efficient hydrolysis to the active trovafloxacin.



Click to download full resolution via product page

Caption: Conversion of **Alatrofloxacin** to Trovafloxacin.

#### **Distribution**

Trovafloxacin is widely distributed throughout the body, with tissue concentrations often exceeding those in the plasma[7][8]. The volume of distribution at steady state (Vdss) in healthy adults is approximately 1.38 L/kg[6][9]. In critically ill adults, the Vdss is similar, at about 1.4 L/kg[10]. For pediatric patients, the Vdss is slightly higher, averaging 1.6 L/kg[6]. Trovafloxacin is approximately 76% bound to plasma proteins[1][11].

### Metabolism

Trovafloxacin undergoes metabolism primarily through conjugation, specifically glucuronidation[3][9]. The role of the cytochrome P450 system in its oxidative metabolism is minimal, which may reduce the potential for certain drug-drug interactions[3][7].

#### **Excretion**

The elimination of trovafloxacin is primarily through the feces. Approximately 50% of an administered dose is excreted, with 43% in the feces and about 6% in the urine as unchanged drug[3]. Other studies report urinary excretion of unchanged trovafloxacin to be between 5% and 10% of the total dose[2][6][9][12][13]. The terminal elimination half-life (T½) of trovafloxacin is consistent across various adult populations, ranging from approximately 9 to 12 hours, which supports a once-daily dosing regimen[1][2][7][10][11][12].









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Alatrofloxacin Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. drugs.com [drugs.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. tapermd.com [tapermd.com]
- 6. Pharmacokinetics of a Fluoronaphthyridone, Trovafloxacin (CP 99,219), in Infants and Children following Administration of a Single Intravenous Dose of Alatrofloxacin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trovafloxacin and alatrofloxacin mesylate Australian Prescriber [australianprescriber.tg.org.au]
- 8. Alatrofloxacin (Trovan IV) | Davis's Drug Guide [nursing.unboundmedicine.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Pharmacokinetics of intravenous trovafloxacin in critically ill adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alatrofloxacin [medbox.iiab.me]
- 12. academic.oup.com [academic.oup.com]
- 13. Pharmacokinetics and safety of trovafloxacin in healthy male volunteers following administration of single intravenous doses of the prodrug, alatrofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [pharmacokinetics of intravenous alatrofloxacin].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117182#pharmacokinetics-of-intravenous-alatrofloxacin]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com